2-(3-Bromo-5-methyl-benzenesulfonyl)-ethanol
Overview
Description
2-(3-Bromo-5-methyl-benzenesulfonyl)-ethanol is a chemical compound characterized by a bromine atom and a methyl group attached to a benzene ring, which is further connected to a sulfonyl group and an ethanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromo-5-methylbenzenesulfonyl chloride and ethanol.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the reaction is performed in large reactors with continuous monitoring of temperature and pH to ensure product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Substitution reactions at the bromine position are common, often involving nucleophilic substitution with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: 3-bromo-5-methylbenzenesulfonic acid.
Reduction: 3-bromo-5-methylbenzenesulfide.
Substitution: 3-iodo-5-methylbenzenesulfonyl-ethanol.
Scientific Research Applications
2-(3-Bromo-5-methyl-benzenesulfonyl)-ethanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential as anti-hiv-1 compounds, targeting hiv protease, integrase, and reverse transcriptase enzymes .
Mode of Action
It’s suggested that the 3-bromo-5-methyl-benzenesulfonyl portion of similar compounds enhances their predicted bioactivity .
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
5-Bromo-2-methoxybenzenesulfonyl chloride
Uniqueness: 2-(3-Bromo-5-methyl-benzenesulfonyl)-ethanol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-(3-bromo-5-methylphenyl)sulfonylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-7-4-8(10)6-9(5-7)14(12,13)3-2-11/h4-6,11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAWYKPANBMOSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)S(=O)(=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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